
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the piperidine ring and a trimethylsilyl group attached to the nitrogen atom. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine typically involves the reaction of 2,6-dimethylpiperidine with a trimethylsilylating agent. One common method is the reaction of 2,6-dimethylpiperidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the trimethylsilyl group, yielding 2,6-dimethylpiperidine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 2,6-Dimethylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and receptor interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with specific molecular targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpiperidine: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.
2,6-Dimethyl-N-(tert-butyldimethylsilyl)piperidin-1-amine: Contains a tert-butyldimethylsilyl group instead of a trimethylsilyl group, leading to differences in steric and electronic effects.
Uniqueness
2,6-Dimethyl-N-(trimethylsilyl)piperidin-1-amine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and biological activity. The trimethylsilyl group can enhance the stability and lipophilicity of the compound, making it suitable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
105916-62-9 |
|---|---|
Molekularformel |
C10H24N2Si |
Molekulargewicht |
200.40 g/mol |
IUPAC-Name |
2,6-dimethyl-N-trimethylsilylpiperidin-1-amine |
InChI |
InChI=1S/C10H24N2Si/c1-9-7-6-8-10(2)12(9)11-13(3,4)5/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
XQJBVWSYMPFMLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1N[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
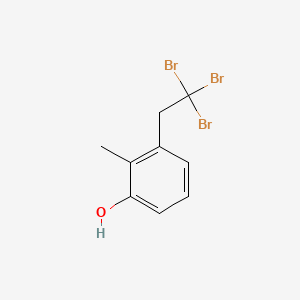
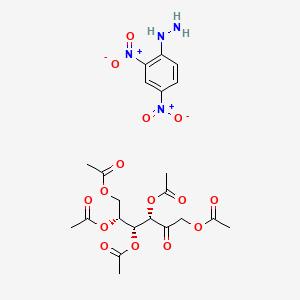
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
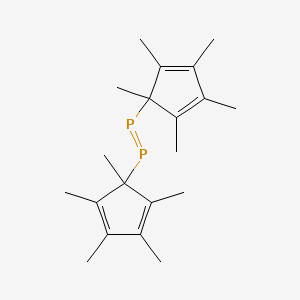
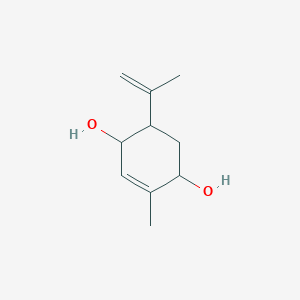
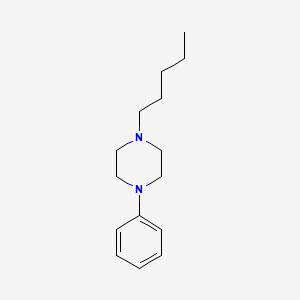

![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
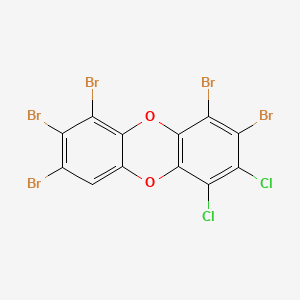
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
